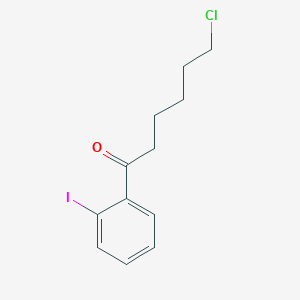

6-Chloro-1-(2-iodophenyl)-1-oxohexane

Description

Foundational Significance of Halogenated Organic Compounds as Versatile Synthetic Intermediates and Scaffolds

Halogenated organic compounds are cornerstones of synthetic organic chemistry, prized for their utility as adaptable intermediates and foundational scaffolds for molecular elaboration. nih.govacs.org The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into an organic molecule imparts significant changes to its physical and chemical properties. chemicalbook.comcymitquimica.com This alteration of reactivity is a key strategy for synthetic chemists, enabling a vast array of subsequent chemical transformations. nih.govacs.org

The carbon-halogen (C-X) bond, depending on the specific halogen, can serve as a reactive handle for numerous transformations, including nucleophilic substitution and cross-coupling reactions. bldpharm.com This versatility allows for the strategic formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which are fundamental operations in the assembly of complex organic molecules. bldpharm.com Consequently, halogenated compounds are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com

Strategic Placement of 6-Chloro-1-(2-iodophenyl)-1-oxohexane within Advanced Functionalized Ketone Chemistry

This compound is a bifunctionally halogenated aryl ketone, a strategic positioning that places it at the intersection of several key areas of advanced functionalized ketone chemistry. The structure incorporates an aryl ketone, a common motif in medicinal chemistry and a versatile functional group for further derivatization. google.com The presence of two different halogen atoms at distinct positions—a chloro group on the alkyl chain and an iodo group on the aromatic ring—offers orthogonal reactivity, a highly sought-after feature in multi-step synthesis.

The chloroalkane moiety can participate in nucleophilic substitution reactions, while the iodoarene group is a prime substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity allows for the sequential and selective modification of the molecule, making it a potentially valuable building block for the synthesis of complex target structures.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest its potential as a specialized intermediate. The synthesis of such a molecule would likely involve the Friedel-Crafts acylation of iodobenzene (B50100) with 6-chlorohexanoyl chloride, a standard method for the preparation of aryl ketones. cymitquimica.comnih.govchemscene.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 898768-35-9 | chemicalbook.com |

| Molecular Formula | C₁₂H₁₄ClIO | chemicalbook.com |

| Molecular Weight | 336.6 g/mol | chemicalbook.com |

| Boiling Point | (Not available) | |

| Melting Point | (Not available) | |

| Density | (Not available) |

Current Research Frontiers and Prospective Objectives for this compound Chemistry

Given the limited specific research on this compound, its current research frontiers are largely speculative but can be inferred from the reactivity of its constituent functional groups. A primary objective would be to explore its utility as a scaffold in diversity-oriented synthesis. The orthogonal reactivity of the chloro and iodo groups could be exploited to generate libraries of complex molecules for biological screening.

Future research could focus on the development of novel synthetic methodologies where this compound serves as a key starting material. For instance, intramolecular cyclization reactions could be envisioned, where the alkyl chain containing the chlorine atom is induced to react with the aromatic ring, potentially leading to the formation of novel heterocyclic systems. The presence of the ortho-iodo group could also be used to direct further functionalization of the aromatic ring.

Another prospective area of investigation would be its application in the synthesis of targeted therapeutic agents. Aryl ketones are known pharmacophores, and the specific substitution pattern of this compound could be a key feature in the design of new drug candidates. Research in this direction would involve the synthesis of a variety of derivatives and the evaluation of their biological activity.

Properties

IUPAC Name |

6-chloro-1-(2-iodophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClIO/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNSGSSYVPCIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642265 | |

| Record name | 6-Chloro-1-(2-iodophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-35-9 | |

| Record name | 6-Chloro-1-(2-iodophenyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-(2-iodophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of 6 Chloro 1 2 Iodophenyl 1 Oxohexane

Elaboration of the 1-Oxohexane Backbone: Precursor Synthesis and Chain Extension

The formation of the 1-(2-iodophenyl)-1-oxohexane structure is a critical step that can be achieved through several modern synthetic strategies. These methods focus on creating the ketone functionality by linking the aromatic and aliphatic moieties.

Ketone Formation via Acylation and Cross-Coupling Strategies

The central carbon-carbon bond forming reaction that creates the ketone can be approached through classic electrophilic aromatic substitution or more modern transition metal-catalyzed cross-coupling reactions.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for the synthesis of aryl ketones. chemguide.co.uk In this approach, an acyl chloride reacts with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgyoutube.com For the synthesis of the target molecule, this involves the reaction of a 2-iodoaryl precursor, like 2-iodoanisole (B129775), with 6-chlorohexanoyl chloride.

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction between 6-chlorohexanoyl chloride and the Lewis acid catalyst. youtube.comyoutube.com The electron-rich aromatic ring then attacks this acylium ion. The regioselectivity of the acylation on the 2-iodoanisole ring is directed by the existing substituents. The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-para directing group, while the iodo (-I) substituent is a deactivating, ortho-para directing group. The outcome is typically substitution at the position para to the strongly activating methoxy group, which is also ortho to the iodo group, yielding the desired 1-(2-iodophenyl)ketone framework. The reaction is carefully managed at low temperatures to prevent side reactions. youtube.com

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Typical Outcome |

| Anisole | Propionyl chloride | AlCl₃ | Dichloromethane | 0°C to rt | Acylation at para position youtube.com |

| Toluene | Succinic anhydride | AlCl₃ | Toluene | Reflux | Acylation at para position rsc.org |

| Benzene (B151609) | Acetyl chloride | AlCl₃ | - | - | Formation of Acetophenone khanacademy.org |

This table presents generalized conditions for Friedel-Crafts reactions. Specific yields and conditions would vary for the synthesis of 6-Chloro-1-(2-iodophenyl)-1-oxohexane.

Modern synthetic chemistry offers powerful alternatives to classical methods through transition metal-catalyzed reactions. Carbonylative cross-coupling is a highly effective one-pot method for synthesizing unsymmetrical ketones. youtube.com This reaction typically involves a palladium catalyst to couple an aryl halide, carbon monoxide (CO), and an organometallic nucleophile. youtube.comyoutube.com

In a potential pathway to this compound, a 2-iodoaryl precursor is coupled with an aliphatic organometallic reagent and CO. The catalytic cycle generally involves the following key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the 2-iodoaryl precursor to form a Pd(II) complex. youtube.com

CO Insertion: A molecule of carbon monoxide inserts into the aryl-palladium bond, forming an acyl-palladium intermediate.

Transmetalation: The aliphatic group from an organometallic reagent (e.g., an alkylzinc or alkylboron compound) is transferred to the palladium center. youtube.com

Reductive Elimination: The final step involves the reductive elimination of the acyl and alkyl groups, forming the ketone product and regenerating the Pd(0) catalyst. youtube.com

This method offers high functional group tolerance and avoids the use of stoichiometric strong Lewis acids. youtube.com The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and selectivity. acs.org

Table 2: Components in Palladium-Catalyzed Carbonylative Cross-Coupling

| Component | Role | Example |

| Aryl Halide | Electrophile | 2-Iodoanisole |

| Carbon Monoxide (or surrogate) | Carbonyl Source | CO gas, Formic Acid youtube.com |

| Organometallic Reagent | Nucleophile | Hexylzinc chloride, Hexylboronic acid |

| Catalyst | Facilitates Coupling | Pd(OAc)₂, PdCl₂(PPh₃)₂ researchgate.net |

| Ligand | Stabilizes Catalyst | Xantphos, Phosphine ligands youtube.comacs.org |

| Base | Activator/Promoter | K₂CO₃, Et₃N youtube.com |

This table outlines the general components required for a carbonylative cross-coupling approach.

The ring-opening of strained cyclopropanols provides another innovative route to β-functionalized ketones. nih.govresearchgate.net This strategy leverages the inherent ring strain of cyclopropanols to generate reactive intermediates like homoenolates or β-keto radicals. acs.orgprepchem.com These intermediates can then be intercepted by various coupling partners.

A plausible synthetic route involves a 1-(2-iodophenyl)cyclopropanol. Under oxidative conditions, often mediated by a transition metal catalyst (e.g., copper, manganese, or iron), the cyclopropanol (B106826) ring opens to form a β-keto radical. acs.orgprepchem.com This radical can then engage in a coupling reaction with an appropriate five-carbon alkene or another suitable radical acceptor to construct the hexanoyl chain. The specific reagents and conditions dictate the reaction pathway and final product. This method is valued for its ability to construct complex ketone structures under relatively mild conditions. acs.org

Approaches to the 6-Chloro-1-Hexyl Moiety Precursor

The aliphatic portion of the target molecule, the 6-chlorohexyl group, must be synthesized from readily available starting materials. A key precursor for Friedel-Crafts acylation is 6-chlorohexanoyl chloride.

One efficient method for its preparation starts from ε-caprolactone. sigmaaldrich.com The lactone is opened and chlorinated in a one-pot reaction using phosgene (B1210022) (or a safer equivalent like triphosgene) and hydrogen chloride at elevated temperatures. sigmaaldrich.com This process directly yields 6-chlorohexanoyl chloride with good conversion and yield. sigmaaldrich.com

Alternatively, 6-chlorohexanol can be synthesized from 1,6-hexanediol. Selective monochlorination can be achieved using reagents like cyanuric chloride in DMF, which allows for high yields of the desired product. youtube.com The resulting 6-chlorohexanol can then be oxidized to 6-chlorohexanoic acid, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to furnish the required 6-chlorohexanoyl chloride. chemicalbook.comnih.gov The oxidation of 6-chlorohexanol to the corresponding aldehyde, 6-chlorohexanal, can also be accomplished using methods such as Swern oxidation. nih.gov

Strategic Halogenation Protocols for Selective Incorporation of Chlorine and Iodine

The synthesis of this compound requires the presence of two distinct halogens at specific positions. The synthetic strategy must therefore account for their selective introduction.

The iodine atom on the aromatic ring is typically incorporated from the start by using an iodinated precursor like 2-iodoanisole or a similar 1,2-disubstituted iodobenzene (B50100) derivative. The carbon-iodine bond is generally stable under the conditions of the subsequent ketone-forming reactions, such as Friedel-Crafts acylation or palladium-catalyzed couplings.

The chlorine atom on the aliphatic chain can be introduced through two main strategies:

Using a Pre-functionalized Precursor: As described in the Friedel-Crafts approach (Section 2.1.1.1), a C6 building block that already contains the chlorine atom, such as 6-chlorohexanoyl chloride, can be used. chemicalbook.com This is a convergent approach where both key fragments already bear their respective halogen atoms before the main C-C bond formation.

Regioselective Chlorination of Alkyl Chains in Ketone Substrates

The introduction of a chlorine atom at the 6-position of the hexanoyl chain is a critical step in the synthesis of this compound. Achieving regioselectivity at this specific position, which is remote from the activating influence of the carbonyl group, presents a significant synthetic challenge. Standard chlorination methods often lead to a mixture of products due to the similar reactivity of the C-H bonds along the alkyl chain.

One effective strategy for regioselective chlorination involves the use of radical reactions under specific conditions. For instance, the Hofmann-Löffler-Freytag reaction provides a pathway for the chlorination of a specific carbon atom in an alkyl chain. This reaction typically involves the formation of an N-chloroamine, which, upon protonation and heating or irradiation, generates a nitrogen-centered radical. This radical can then abstract a hydrogen atom from a δ-carbon through an intramolecular 1,5-hydrogen transfer, leading to a carbon-centered radical. Subsequent chlorine transfer from a suitable donor results in the desired chlorinated product. While this method is powerful, its application to the synthesis of this compound would require a precursor with a suitably positioned amine group that can be later removed or is part of a different synthetic strategy.

A more direct approach involves the use of specific chlorinating agents that exhibit a preference for terminal positions. For example, the use of sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as benzoyl peroxide can lead to the chlorination of alkanes. However, controlling the regioselectivity remains a challenge.

A plausible and more controlled method starts from a precursor alcohol, 6-hydroxy-1-(2-iodophenyl)-1-oxohexane. The terminal hydroxyl group can be selectively replaced by a chlorine atom using a variety of reagents, such as thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride). This two-step approach of hydroxylation followed by chlorination often provides better control over the position of the halogen. The precursor, 6-hydroxy-1-(2-iodophenyl)-1-oxohexane, could potentially be synthesized via Friedel-Crafts acylation of iodobenzene with a protected 6-hydroxyhexanoyl chloride or a related derivative.

Another strategy involves starting with a commercially available chlorinated precursor, such as 6-chloro-2-hexanone (B157210). chemicalbook.comgoogle.com This intermediate can then be used in subsequent steps to construct the final molecule. A patented process describes the preparation of 6-chloro-2-hexanone from 1-methylcyclopentanol (B105226) through reaction with an alkali metal hypochlorite (B82951) to form 1-methylcyclopentyl hypochlorite, which then undergoes heating to yield the desired product. google.com

Table 1: Comparison of Reagents for Chlorination of Terminal Alcohols

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or in a non-polar solvent, often with a catalytic amount of pyridine | Readily available, gaseous byproducts are easily removed | Can be harsh, may not be suitable for sensitive substrates |

| Appel Reaction (PPh₃, CCl₄) | Anhydrous, non-polar solvent (e.g., CH₂Cl₂) | Mild conditions, high yields | Stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct |

| Oxalyl Chloride/(COCl)₂ | Catalytic DMF in a non-polar solvent | High reactivity, clean conversion | Toxic and moisture-sensitive |

Directed Ortho-Iodination and Aryl Iodide Synthesis Strategies

In this approach, a directing group on the aromatic ring, such as an amide or a methoxy group, chelates with an organolithium reagent (e.g., n-butyllithium or s-butyllithium), directing the deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom specifically at the desired position. For the synthesis of this compound, a precursor such as N,N-diethylbenzamide could be used as the directing group. Following ortho-iodination, the amide can be converted to the desired ketone.

Alternatively, a pre-functionalized starting material, such as 2-iodoaniline (B362364) or 2-iodophenol, can be used. For instance, 2-iodoaniline can be converted to the corresponding diazonium salt, which can then be used in a variety of coupling reactions. A more direct route would be the Friedel-Crafts acylation of iodobenzene with 6-chlorohexanoyl chloride. While iodobenzene is deactivated towards electrophilic aromatic substitution, the reaction can be driven to completion under forcing conditions or with a highly active Lewis acid catalyst. This approach offers a more convergent synthesis.

Table 2: Common Methods for Aryl Iodide Synthesis

| Method | Reagents | Regioselectivity | Key Features |

| Directed Ortho-Metalation (DoM) | Directing group, organolithium reagent, iodine source (e.g., I₂) | High (ortho to the directing group) | Requires a suitable directing group and cryogenic temperatures |

| Electrophilic Aromatic Iodination | I₂, oxidizing agent (e.g., HNO₃) | Mixture of isomers (para-directing for activating groups) | Less selective for specific isomer formation |

| Sandmeyer Reaction | Arylamine, NaNO₂, HCl, KI | Position of iodine determined by the position of the amine group | Versatile but involves potentially unstable diazonium salts |

| Friedel-Crafts Acylation of Iodobenzene | 6-Chlorohexanoyl chloride, Lewis acid (e.g., AlCl₃) | Can be challenging due to the deactivating nature of iodine | A direct and convergent approach |

Alpha-Halogenation of Carbonyl Compounds in the Context of this compound Synthesis

Alpha-halogenation of carbonyl compounds is a fundamental transformation in organic synthesis, providing valuable intermediates for further functionalization. nih.govrsc.org This reaction typically proceeds via an enol or enolate intermediate, which then attacks an electrophilic halogen source. nih.gov However, for the synthesis of this compound, where the chlorine atom is at the 6-position (the ω-1 position) of the hexanoyl chain, direct alpha-halogenation of the corresponding ketone is not a viable strategy for introducing the chlorine atom at the desired location.

Alpha-halogenation would place the chlorine atom on the carbon adjacent to the carbonyl group (the 2-position of the hexanoyl chain), resulting in 2-Chloro-1-(2-iodophenyl)-1-oxohexane. This is a structurally different isomer from the target compound.

While direct alpha-halogenation is not suitable for the primary chlorination step in this specific synthesis, the principles of enolate chemistry are still relevant in the broader context of ketone modifications. For instance, if a different synthetic route were to be devised, alpha-functionalization could be used to introduce other groups that might later be converted to the desired chloroalkane. However, such a route would likely be more convoluted than the direct methods discussed previously.

It is important to distinguish between the reactivity of the α-position, which is activated by the carbonyl group, and the unactivated positions further down the alkyl chain. The selective functionalization of these remote positions requires different synthetic strategies, as highlighted in the section on regioselective chlorination.

Multi-Step Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent synthetic strategies.

Convergent Synthesis:

Preparation of the Aryl Fragment: Synthesis of an organometallic reagent derived from 1,2-diiodobenzene (B1346971) or a protected 2-iodoaniline. For example, 1,2-diiodobenzene can be selectively converted to 2-iodophenyllithium or a corresponding Grignard reagent.

Preparation of the Acylating Agent: Synthesis of 6-chlorohexanoyl chloride from 6-chlorohexanoic acid, which can be prepared from ε-caprolactone or other suitable starting materials.

Coupling: The reaction of the 2-iodophenyl organometallic reagent with 6-chlorohexanoyl chloride would yield the target molecule.

An alternative and highly convergent approach is the Friedel-Crafts acylation of iodobenzene with 6-chlorohexanoyl chloride, catalyzed by a Lewis acid like aluminum chloride. This one-step reaction forms the key carbon-carbon bond and assembles the main framework of the molecule in a single operation.

Divergent Synthesis:

A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. In the context of this compound, a divergent approach could start from a simpler, unfunctionalized ketone:

Synthesis of a Common Precursor: Friedel-Crafts acylation of benzene with hexanoyl chloride to produce 1-phenyl-1-oxohexane.

Sequential Halogenation: This common precursor could then undergo a two-step halogenation process:

Ortho-Iodination: Directed ortho-iodination of 1-phenyl-1-oxohexane. This would require conditions that favor iodination over chlorination of the aromatic ring.

Regioselective Chlorination: Subsequent regioselective chlorination of the hexanoyl chain of 1-(2-iodophenyl)-1-oxohexane to introduce the chlorine atom at the 6-position.

This divergent approach allows for the synthesis of various analogs by changing the halogenating agents or the reaction conditions in the later steps.

Implementation of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. gcande.org These principles can be applied to the synthesis of this compound.

Atom Economy: The Friedel-Crafts acylation route is generally more atom-economical than multi-step routes that involve protecting groups or the generation of stoichiometric byproducts. rsc.org

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents like chlorinated hydrocarbons should be replaced with greener alternatives such as water, ethanol (B145695), or supercritical fluids. rsc.org For instance, some modern iodination reactions can be carried out in water. rsc.org The use of highly toxic reagents should also be minimized.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For example, using a recyclable solid acid catalyst for the Friedel-Crafts reaction instead of a stoichiometric amount of aluminum chloride, which generates a large amount of acidic waste, would be a significant green improvement.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Waste Reduction: The E-factor, which is the mass ratio of waste to desired product, is a useful metric for evaluating the greenness of a process. gcande.org Convergent syntheses often have lower E-factors than linear syntheses.

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis

| Metric | Traditional Route (e.g., multi-step with protecting groups) | Greener Route (e.g., catalytic Friedel-Crafts) |

| Atom Economy | Lower | Higher |

| E-Factor | High | Lower |

| Solvent Use | Often uses chlorinated solvents | Aims for greener solvents or solvent-free conditions |

| Catalyst | Stoichiometric Lewis acids | Catalytic, recyclable acids |

By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be made more sustainable and environmentally friendly.

Mechanistic Elucidation and Kinetic Investigations of 6 Chloro 1 2 Iodophenyl 1 Oxohexane Transformations

Detailed Reaction Mechanisms of the Ketone Functionality in 6-Chloro-1-(2-iodophenyl)-1-oxohexane

The ketone functional group in this compound is a primary site of reactivity, susceptible to a variety of transformations. The presence of a halogen on the alkyl chain and an iodinated phenyl ring introduces electronic and steric factors that influence the mechanistic pathways of its reactions.

Nucleophilic Addition Pathways and Reactivity Profiles

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The electrophilicity of the carbonyl carbon in this compound is influenced by both the electron-withdrawing inductive effect of the 2-iodophenyl group and the more distant 6-chlorohexyl chain. The partial positive charge on the carbonyl carbon makes it a target for nucleophiles. quora.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the alcohol addition product. The reactivity of the ketone towards nucleophiles is dictated by steric hindrance around the carbonyl group and the electronic properties of the substituents. In this case, the 2-iodophenyl group presents significant steric bulk, which may hinder the approach of large nucleophiles.

Common nucleophilic addition reactions for ketones like this compound include reactions with Grignard reagents, organolithium compounds, and cyanides. quora.com For instance, reaction with a Grignard reagent (R-MgX) would proceed via the formation of a magnesium alkoxide intermediate, which upon acidic workup, would yield a tertiary alcohol.

The presence of α-fluorine substituents on a ketone can have an activating effect toward nucleophilic addition. nih.gov While this compound does not have α-halogenation, this principle highlights the electronic influence of halogen substituents on carbonyl reactivity. The chlorine at the 6-position is too remote to exert a strong inductive effect on the carbonyl carbon but could potentially participate in intramolecular reactions under certain conditions.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile | Predicted Product Type | Mechanistic Considerations |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Standard nucleophilic addition to the carbonyl. |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Reduction of the ketone. |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Formation of a new carbon-carbon bond. |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | Conversion of the carbonyl to a double bond. |

Enol/Enolate Chemistry and Tautomerism in Alpha-Substituted Systems

Ketones with α-hydrogens, such as this compound, can exist in equilibrium with their enol tautomers. quora.comquora.comlibretexts.org This keto-enol tautomerism is a form of constitutional isomerism where the isomers are in rapid equilibrium. quora.com The keto form is generally more stable for simple ketones. libretexts.orgmasterorganicchemistry.com The process can be catalyzed by either acid or base. quora.commasterorganicchemistry.com

Under basic conditions, a proton is removed from the α-carbon to form a resonance-stabilized enolate ion. youtube.com This enolate is a potent nucleophile and can react with electrophiles at the α-carbon. youtube.comwikipedia.org The presence of the 2-iodophenyl group can influence the acidity of the α-protons and the stability of the resulting enolate.

The enolate of this compound can participate in various α-substitution reactions. For example, reaction with an alkyl halide can lead to α-alkylation, forming a new carbon-carbon bond. youtube.com Halogenation at the α-position can also occur, typically under acidic conditions via the enol intermediate or under basic conditions via the enolate. wikipedia.org

Table 2: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium |

| Solvent | Polar protic solvents can stabilize the enol form through hydrogen bonding. |

| Substitution | More substituted enols are generally more stable. masterorganicchemistry.com |

| Conjugation | Conjugation of the enol double bond with an aromatic ring can increase its stability. |

| Intramolecular Hydrogen Bonding | Can stabilize the enol form in certain structures. |

Radical Mechanisms in Functionalization Reactions

The ketone functionality can also be involved in radical reactions. One common pathway is the generation of a ketyl radical through single-electron reduction of the carbonyl group. scispace.comacs.org This can be achieved using photoredox catalysis. scispace.comacs.org These ketyl radicals can then participate in various coupling reactions. acs.org

Furthermore, ketones can serve as precursors to α-keto radicals, which are valuable intermediates for the construction of complex molecules. rsc.org This typically involves the abstraction of an α-hydrogen atom. The resulting α-keto radical can then react with a variety of radical acceptors.

In the context of this compound, radical functionalization could occur at the α-position of the ketone. Additionally, the presence of the aryl iodide and alkyl chloride moieties provides other potential sites for radical reactions, which could lead to complex intramolecular cyclizations or intermolecular couplings. The combination of proton-coupled electron transfer (PCET) and spin-center shift (SCS) is a modern approach for the C-H alkylation of heteroarenes using ketones as alkyl radical equivalents. nih.govresearchgate.net

Mechanistic Aspects of Aryl Halide Reactivity, Specifically the 2-Iodophenyl Group

The 2-iodophenyl group of this compound is a key site for transformations, particularly through organometallic catalysis and radical processes.

Oxidative Addition and Reductive Elimination in Organometallic Catalysis

A fundamental process in organometallic catalysis is the oxidative addition of an aryl halide to a low-valent transition metal center, such as palladium(0) or nickel(0). wikipedia.org In this step, the metal inserts into the carbon-iodine bond, increasing its oxidation state and coordination number. wikipedia.org For aryl iodides, this process is generally facile due to the relatively weak carbon-iodine bond.

The oxidative addition of the 2-iodophenyl group in this compound to a metal center would form an arylpalladium(II) or nickel(II) intermediate. This intermediate can then undergo further reactions, such as cross-coupling with a variety of nucleophiles (e.g., organoboranes in Suzuki coupling, organotins in Stille coupling).

The final step in many catalytic cross-coupling cycles is reductive elimination, where a new carbon-carbon or carbon-heteroatom bond is formed, and the metal catalyst is regenerated in its low-valent state. wikipedia.orglibretexts.org This process is the microscopic reverse of oxidative addition. wikipedia.org For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the metal center. libretexts.org

The thermodynamics of oxidative addition and reductive elimination are in equilibrium. While oxidative addition of aryl iodides is generally favored, reductive elimination can be induced under certain conditions, such as the addition of sterically demanding phosphine ligands. nih.govberkeley.eduacs.org Studies have shown that for arylpalladium(II) halide complexes, reductive elimination of aryl iodide is the least thermodynamically favored compared to aryl chlorides and bromides. nih.govberkeley.edu

Table 3: General Steps in a Palladium-Catalyzed Cross-Coupling Reaction

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-iodide bond to form a Pd(II) complex. |

| Transmetalation | A second organic group is transferred to the palladium center from another organometallic reagent. |

| Reductive Elimination | The two organic groups are coupled, forming a new bond and regenerating the Pd(0) catalyst. |

Single Electron Transfer (SET) Processes in Aryl Iodide Reactivity

Aryl iodides can also react through single electron transfer (SET) mechanisms. researchgate.net In an SET process, an electron is transferred from a donor (which can be a metal catalyst, a photoexcited species, or a chemical reductant) to the aryl iodide. This results in the formation of a radical anion, which can then fragment to produce an aryl radical and an iodide ion. researchgate.net

These aryl radicals are highly reactive intermediates that can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and radical-radical coupling. The generation of aryl radicals via SET from aryl iodides is a key step in many modern synthetic methodologies. For example, photoinduced, copper-catalyzed cross-coupling reactions of aryl halides with thiols have been shown to proceed through an SET pathway. organic-chemistry.org

The reduction of aryl halides by samarium(II) iodide is another example where an SET mechanism is operative. wikipedia.org This reagent can reduce aryl iodides to the corresponding arenes, with the reaction proceeding through an aryl radical intermediate. wikipedia.org The reactivity of the 2-iodophenyl group in this compound via an SET pathway could be exploited to generate an aryl radical, which could then undergo intramolecular cyclization with the hexanoyl chain or participate in intermolecular reactions.

Influence of Ortho-Substitution on Reaction Pathways

The presence of the iodine atom at the ortho-position to the hexanoyl group profoundly influences the reaction pathways of this compound. This "ortho effect" is a combination of steric and electronic factors. The bulky iodine atom can sterically hinder the rotation of the carbonyl group and influence the preferred conformation of the entire side chain.

Electronically, the iodo-substituent is weakly deactivating via its inductive effect. However, its most significant role in many synthetic transformations is as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. nih.gov In such reactions, the catalyst (e.g., a palladium complex) can selectively insert into the carbon-iodine bond over a carbon-chlorine bond, initiating a catalytic cycle. nih.gov This selectivity is crucial for designing specific intramolecular cyclization reactions. For instance, a palladium-catalyzed process could lead to the formation of a seven-membered ring by coupling the aryl group with a carbanion generated at the chloro-terminated end of the hexanoyl chain.

The nature of the ortho-halogen substituent significantly impacts the rate of such reactions. The relative rates of oxidative addition to the palladium catalyst, often the rate-determining step, generally follow the trend I > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond.

Table 1: Illustrative Relative Rates of a Hypothetical Intramolecular Cyclization for Ortho-Substituted Analogs

This table presents generalized, illustrative data based on established principles of halogen reactivity in cross-coupling reactions.

| Ortho-Substituent on 1-Phenyl-1-oxohexane | Relative Rate of Cyclization | Carbon-Halogen Bond Energy (kJ/mol) |

| -I | 1.00 | ~228 |

| -Br | 0.01 | ~285 |

| -Cl | <0.001 | ~340 |

Intermolecular and Intramolecular Interactions Governing Reactivity in this compound

The reactivity of this compound is controlled by a combination of forces within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Interactions: The primary intramolecular forces are covalent bonds. However, non-covalent interactions also play a role. The spatial arrangement of the hexanoyl chain relative to the substituted phenyl ring is influenced by steric repulsion between the ortho-iodo group and the carbonyl oxygen. This can affect which conformations are energetically favorable for a potential intramolecular reaction to occur.

Intermolecular Interactions: The main intermolecular forces present in a sample of this compound are London dispersion forces and dipole-dipole interactions. github.ioquora.com

London Dispersion Forces: These are weak, transient attractions present in all molecules and increase with molecular size and surface area. Given the molecule's relatively large size with iodine and chlorine atoms, these forces are significant. github.io

Dipole-Dipole Interactions: The ketone's carbonyl group (C=O) creates a strong permanent dipole. These dipoles allow ketone molecules to align, with the partially positive carbon of one molecule attracting the partially negative oxygen of another, leading to stronger intermolecular attractions than in non-polar molecules of similar size. quora.comlibretexts.org

Halogen Bonding: A potential, more specialized interaction is halogen bonding, where the electrophilic region on the iodine atom (the σ-hole) can interact with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule. This type of interaction can influence the crystal packing in the solid state and the behavior of the molecule in certain solvents.

These forces collectively determine the physical properties of the substance, such as its boiling point and solubility, and can influence reaction kinetics by affecting how solvent molecules arrange around the reactant.

Advanced Kinetic Studies and Transition State Analysis for Reactions Involving this compound

Advanced kinetic studies and computational transition state analysis are powerful tools to elucidate the precise mechanism of reactions involving this compound. While specific studies on this exact molecule are not prominent, the methodologies can be described based on similar systems.

For a potential intramolecular Heck-type cyclization, kinetic studies would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions (e.g., changing catalyst, ligand, or substrate concentrations). This data allows for the determination of the reaction order with respect to each component, helping to identify the rate-determining step of the catalytic cycle—be it oxidative addition, migratory insertion, or reductive elimination.

Computational chemistry, using methods like Density Functional Theory (DFT), allows for the modeling of the reaction pathway at an atomic level. Researchers can calculate the energies of reactants, intermediates, and products, as well as the transition states that connect them. This provides a detailed energy profile of the reaction. For the cyclization of this compound, a transition state model would reveal the precise geometry of the atoms as the new carbon-carbon bond is formed. This analysis can rationalize stereochemical outcomes and explain why certain reaction pathways are favored over others.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Palladium-Catalyzed Intramolecular Cyclization

This table contains illustrative data to demonstrate the insights gained from kinetic and computational studies.

| Reaction Step | Method of Analysis | Parameter | Illustrative Value |

| Oxidative Addition (C-I bond) | Kinetic Study (Initial Rates) | Rate Constant (k₁) | 3.5 x 10⁻³ s⁻¹ |

| Oxidative Addition (C-I bond) | DFT Calculation | Activation Energy (Ea) | 18.2 kcal/mol |

| C-C Bond Formation | DFT Calculation | Transition State Energy | +15.5 kcal/mol (rel. to intermediate) |

| Reductive Elimination | Kinetic Isotope Effect | kH/kD | 1.1 |

Computational Studies and Structure Reactivity Relationships in 6 Chloro 1 2 Iodophenyl 1 Oxohexane Chemistry

Electronic Effects of Halogen Substituents on the Aromatic and Carbonyl Moieties

The presence of two halogen atoms, iodine on the aromatic ring and chlorine on the alkyl chain, significantly influences the electronic landscape of 6-Chloro-1-(2-iodophenyl)-1-oxohexane. These effects modulate the reactivity of both the aromatic ring and the carbonyl group.

The electronic influence of halogen substituents is a balance of two opposing effects: the inductive effect (I) and the resonance effect (R).

Inductive Effect: Due to their high electronegativity, halogens pull electron density away from the atoms they are bonded to. This electron-withdrawing inductive effect (-I) decreases down the group (F > Cl > Br > I). libretexts.org In this compound, the ortho-iodine atom withdraws electron density from the phenyl ring, making the ring electron-deficient. Similarly, the chlorine atom on the hexyl chain exerts a -I effect, pulling electron density away from the alkyl backbone.

In the case of the 2-iodophenyl moiety, the strong -I effect of iodine deactivates the ring, while its weaker +R effect directs incoming electrophiles to the ortho and para positions (relative to the iodine). The acyl group (a meta-director) further complicates this, making the electronic properties of the ring a complex interplay of these competing influences.

The Hammett equation, log(k/k₀) = σρ, is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.org In this equation, σ (sigma) is the substituent constant, which depends on the nature and position of the substituent, and ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Substituent constants (σ) for meta and para positions are well-documented. libretexts.org Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. Ortho-substituents are more complex due to the addition of steric effects, and their σ values are less commonly used. libretexts.org

Quantitative Structure-Reactivity Relationships (QSRR) extend the principles of Hammett analysis by using computational descriptors to build models that predict chemical reactivity. chemrxiv.orgnih.govmdpi.com These models can incorporate a wide range of descriptors, including electronic parameters (like Hammett constants or calculated atomic charges), steric parameters, and quantum chemical properties to predict reaction rates and equilibria. chemrxiv.orgmdpi.comchemrxiv.org

| Substituent | σ_meta | σ_para |

|---|---|---|

| -I (Iodine) | +0.35 | +0.18 |

| -Cl (Chlorine) | +0.37 | +0.23 |

| -COCH₃ (Acetyl) | +0.38 | +0.50 |

| -NO₂ (Nitro) | +0.71 | +0.78 |

| -CH₃ (Methyl) | -0.07 | -0.17 |

| -OCH₃ (Methoxy) | +0.12 | -0.27 |

For this compound, a QSRR model would need to account for the electronic effect of the ortho-iodine and the entire acyl group on aromatic substitution, as well as the influence of the iodo-substituent on reactions at the carbonyl center.

Steric Considerations and Conformational Analysis of this compound

The three-dimensional structure and preferred conformations of this compound are critical to its reactivity. Conformational analysis examines the different spatial arrangements of a molecule that arise from rotation around single bonds. quimicaorganica.orgorganicchemistrytutor.com

The most significant steric feature of this molecule is the bulky iodine atom at the ortho position. This substituent creates considerable steric hindrance, which forces the adjacent hexanoyl group to twist out of the plane of the aromatic ring. acs.org This lack of coplanarity has two major consequences:

Reduced Conjugation: The electronic communication (conjugation) between the carbonyl group's π-system and the aromatic ring's π-system is diminished. This can affect the carbonyl group's reactivity.

Steric Shielding: The iodine atom and the twisted alkyl chain can physically block access to the carbonyl carbon and the ortho position of the ring, influencing which reaction pathways are favored.

Furthermore, the hexanoyl chain itself is flexible, with multiple rotatable bonds. Its preferred conformation will aim to minimize steric clashes, both internally and with the substituted phenyl ring. The most stable conformation of the alkyl chain will likely be an extended, anti-staggered arrangement to reduce gauche interactions. organicchemistrytutor.com

Application of Quantum Chemical Methods (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net It allows for the detailed study of reaction mechanisms, including the identification of transition states and the calculation of energy barriers, providing insights that are often difficult to obtain experimentally. rsc.orgrsc.orgnih.gov

DFT calculations can be used to map out the potential energy surface for a given reaction involving this compound. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.orgbeilstein-journals.org

For example, in a nucleophilic addition to the carbonyl group, DFT could calculate the activation energy (the energetic barrier) for the nucleophile's approach. The height of this barrier determines the reaction rate. By comparing the barriers for different possible pathways, chemists can predict which reaction will occur most readily. nih.gov The steric hindrance from the ortho-iodine would be explicitly included in such a model, and its impact on the activation energy could be quantified.

Many reactions can yield multiple products. DFT is an invaluable tool for predicting which isomer will be the major product. nih.govnih.govrsc.org

Regioselectivity: In an electrophilic substitution on the aromatic ring, DFT can be used to calculate the stability of the intermediate carbocations (sigma complexes) for attack at each possible position. The pathway with the most stable intermediate and the lowest transition state energy will be the favored one. rsc.org For this compound, the directing effects of the ortho-iodine (ortho-, para-directing) and the acyl group (meta-directing) are in opposition, making computational prediction particularly useful.

Stereoselectivity: If a reaction creates a new chiral center, such as the reduction of the ketone to a secondary alcohol, DFT can predict which stereoisomer will be preferentially formed. mdpi.com By modeling the transition states leading to the (R) and (S) products, the difference in their activation energies (ΔΔG‡) can be calculated. Even a small energy difference can lead to a significant excess of one enantiomer or diastereomer.

The combination of these computational approaches provides a comprehensive, atom-level understanding of the factors governing the chemistry of this compound, guiding synthetic efforts and explaining observed reactivity patterns. nih.gov

In-Depth Analysis of this compound Reveals Data Scarcity in Computational Research

Despite its documented existence in chemical databases, a thorough investigation into the scientific literature reveals a significant gap in the computational and molecular modeling studies for the chemical compound this compound. At present, there are no publicly available research findings, data tables, or detailed computational analyses that specifically address the structure-reactivity relationships or molecular behavior of this particular molecule.

While the compound this compound is cataloged by chemical suppliers, indicating its synthesis and availability, it has not been the subject of published computational chemistry research. Searches for molecular modeling, simulations, and quantum chemical calculations have not yielded any specific data sets or scholarly articles.

For context, computational studies on related but distinct molecules, such as other substituted phenyl ketones and chloro-indole derivatives, have been conducted. These studies employ methods like Density Functional Theory (DFT) and molecular dynamics simulations to explore molecular structures, reaction mechanisms, and potential biological activities. For instance, research on phenyl ketone derivatives has utilized computational tools to predict drug-likeness and biological targets, with findings validated through in-vitro experiments. Similarly, DFT calculations have been used to optimize the molecular structure of compounds like 6-chloro-2-oxindole and analyze its bond characteristics.

However, due to the precise and unique structure of this compound, the findings from these related studies cannot be extrapolated to accurately describe its specific computational behavior. The interplay of the 2-iodophenyl group, the carbonyl moiety, and the 6-chloro-n-hexyl chain creates a unique electronic and steric environment that would require dedicated computational analysis.

The absence of such specific research means that no data is available for the following areas of inquiry for this compound:

Molecular Modeling and Simulation in Understanding this compound Behavior:There are no published molecular dynamics simulations or modeling studies to provide insights into the conformational flexibility, solvent effects, or interaction profiles of this compound. Consequently, there are no data tables detailing parameters such as bond lengths, bond angles, dihedral angles, or energy profiles derived from such simulations.

This lack of specific research underscores a current void in the scientific literature concerning the computational chemistry of this compound. Future research initiatives would be necessary to generate the data required for a detailed analysis as outlined.

Strategic Chemical Transformations and Derivatization Applications of 6 Chloro 1 2 Iodophenyl 1 Oxohexane

Selective Functional Group Manipulations at the Ketone

The ketone functionality serves as a primary site for a range of chemical transformations, including reductions, condensations, and asymmetric reactions, to introduce new functionalities and stereochemical complexity.

The reduction of the ketone in 6-Chloro-1-(2-iodophenyl)-1-oxohexane to the corresponding secondary alcohol, 6-Chloro-1-(2-iodophenyl)hexan-1-ol, can be achieved with high chemoselectivity. This transformation is crucial as it introduces a hydroxyl group, a versatile handle for further functionalization, while preserving the reactive iodo and chloro substituents.

Commonly used reagents for this purpose are hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces ketones in the presence of more stable functional groups like aryl iodides and alkyl chlorides. nih.govacs.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at ambient temperature. Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent and can also be used, though it is less chemoselective and may react with other functional groups if not controlled carefully. nih.govacs.org

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation by the solvent or during aqueous workup yields the secondary alcohol. nih.gov

Table 1: Representative Conditions for Chemoselective Ketone Reduction

| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 - 25 | >90 | nih.govacs.org |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 | >90 | nih.govacs.org |

This data is representative of general ketone reductions and is expected to be applicable to this compound.

The ketone moiety is a key building block for the synthesis of various heterocyclic systems through condensation and cycloaddition reactions. These reactions are fundamental in medicinal chemistry for generating diverse molecular libraries. For instance, aldol-type condensation reactions can be employed to form new carbon-carbon bonds. nih.govresearchgate.net

Furthermore, the ketone can participate in cycloaddition reactions. For example, reaction with sulfur ylides, as in the Corey-Chaykovsky reaction, can lead to the formation of corresponding oxiranes. acs.org These oxiranes are valuable intermediates for further transformations. Additionally, multicomponent reactions, such as the Knoevenagel–Michael–cyclocondensation cascade, can utilize the ketone to construct complex heterocyclic frameworks like substituted pyrans or pyridines in a single pot. bldpharm.com

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. The prochiral ketone of this compound can be reduced asymmetrically to produce a chiral secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric reduction.

Catalytic methods are generally preferred for their efficiency. Popular methods include the use of chiral oxazaborolidine catalysts (CBS reduction) with a stoichiometric borane (B79455) source, or transition-metal-catalyzed transfer hydrogenation. wikipedia.orguwindsor.ca Ruthenium and rhodium complexes with chiral ligands, such as those derived from BINAP or DPEN, are highly effective for the asymmetric hydrogenation of aryl ketones. nih.gov The bulky 2-iodophenyl substituent can influence the stereochemical outcome of the reduction. researchgate.netresearchgate.net

Table 2: Examples of Asymmetric Reduction of Aryl Ketones

| Catalyst/Reagent | Reductant | Product Configuration | Enantiomeric Excess (ee, %) | Reference |

| (S)-CBS catalyst | BH₃·SMe₂ | (S)-alcohol | >95 | wikipedia.org |

| RuCl₂((S)-BINAP)((S,S)-DPEN) | H₂ | (S)-alcohol | >98 | nih.gov |

| RhCl((S,S)-TsDPEN) | HCOOH/NEt₃ | (S)-alcohol | >97 | wikipedia.org |

This data is based on the asymmetric reduction of analogous aryl ketones and illustrates the potential for the enantioselective synthesis of 6-Chloro-1-(2-iodophenyl)hexan-1-ol.

Synthetic Exploitation of the Aliphatic Chloro Functionality

The primary alkyl chloride in the hexanoyl chain provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of cyclic structures.

The primary chloro group is susceptible to nucleophilic attack by a variety of nucleophiles in SN2 reactions. acs.org This allows for the straightforward introduction of amines, azides, cyanides, and other functional groups at the terminal position of the alkyl chain.

The reaction with primary or secondary amines is particularly significant as it leads to the formation of secondary or tertiary amines, respectively. chemistry.coachlibretexts.org These reactions are typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724), often in the presence of a base to neutralize the HCl generated. The use of sodium iodide can catalyze the reaction by in-situ formation of the more reactive alkyl iodide (Finkelstein reaction). fishersci.co.uk

Table 3: Representative Nucleophilic Substitution Reactions on Primary Alkyl Chlorides

| Nucleophile | Reagent | Solvent | Conditions | Product Functional Group | Reference |

| Amine | R₂NH, K₂CO₃ | DMF | 60-100 °C | Tertiary Amine | libretexts.orgfishersci.co.uk |

| Azide | NaN₃ | DMF | 80 °C | Azide | chemistry.coach |

| Cyanide | NaCN | DMSO | 100 °C | Nitrile | chemistry.coach |

This data represents typical conditions for SN2 reactions on primary alkyl chlorides.

The presence of both the alkyl chloride and the reactive aryl iodide on the same molecule allows for intramolecular cyclization reactions to form various heterocyclic structures. A common strategy involves a two-step sequence where the chloro group is first displaced by a nucleophile, such as an amine, which then participates in a subsequent intramolecular C-N bond formation with the aryl iodide.

For instance, after substitution of the chlorine with an amine, an intramolecular Ullmann condensation or a Buchwald-Hartwig amination can be employed to form a nitrogen-containing heterocycle. wikipedia.orgorganic-chemistry.org More directly, intramolecular cyclization can be achieved through transition-metal-catalyzed reactions. The intramolecular Heck reaction, catalyzed by palladium, is a powerful method for forming C-C bonds and can be used to construct carbocyclic and heterocyclic ring systems. organicreactions.orgwikipedia.orgprinceton.edu In the context of this compound, after conversion of the chloro group to a suitable alkene or alkyne tether, an intramolecular Heck reaction with the aryl iodide could lead to the formation of fused ring systems.

A particularly elegant application is the synthesis of tetrahydroquinolines. nih.govorganic-chemistry.orgfrontiersin.org This can be envisioned by first reacting this compound with an appropriate amine to introduce a secondary amine at the 6-position. Subsequent intramolecular cyclization, potentially after reduction of the ketone, can lead to the formation of a tetrahydroquinoline ring system. This can be achieved through various catalytic methods, including palladium-catalyzed C-N coupling. chim.it

Advanced Cross-Coupling and Annulation Reactions of the 2-Iodophenyl Group

The 2-iodophenyl moiety of this compound serves as a versatile handle for a variety of advanced transition-metal-catalyzed reactions. The high reactivity of the carbon-iodine bond, particularly in comparison to other aryl-halogen bonds, allows for efficient construction of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wikipedia.orglibretexts.org This reactivity is fundamental to its application in building complex molecular frameworks.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are central to modern organic synthesis. nobelprize.org The 2-iodophenyl group of the title compound is an excellent electrophilic partner for these transformations. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of an organometallic nucleophile, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the 2-iodophenyl group with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. libretexts.org Reacting this compound with various aryl or vinyl boronic acids can generate a diverse library of biaryl or aryl-vinyl ketone derivatives, which are important substructures in many pharmaceuticals and functional materials. tcichemicals.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the 2-iodophenyl group with a terminal alkyne. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also act as the solvent. libretexts.orgorganic-chemistry.org The resulting 2-alkynylphenyl ketones are valuable intermediates for synthesizing heterocycles, such as flavones and quinolines, and are core components of various natural products and materials with interesting photophysical properties. libretexts.orgorganic-chemistry.org The high reactivity of aryl iodides allows these couplings to proceed under mild, often room temperature, conditions. wikipedia.orglibretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of the 2-iodophenyl group with an organozinc reagent. wikipedia.orgyoutube.com A key advantage of the Negishi reaction is the high reactivity of organozinc compounds, which often leads to faster reaction times compared to other cross-coupling methods. wikipedia.org However, these reagents are sensitive to moisture and air, necessitating anhydrous reaction conditions. wikipedia.orgyoutube.com This method is highly effective for forming C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds, making it a versatile tool for introducing alkyl, aryl, or alkynyl groups at the 2-position of the phenyl ring. wikipedia.orgyoutube.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound

| Reaction | Nucleophilic Partner | Typical Catalyst/Co-catalyst | Key Features | Potential Product from Substrate |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Mild conditions, high functional group tolerance, low toxicity of byproducts. libretexts.org | 6-Chloro-1-(2'-aryl-biphenyl-2-yl)-1-oxohexane |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Base | Forms C(sp²)-C(sp) bonds, mild conditions for aryl iodides. wikipedia.orglibretexts.org | 6-Chloro-1-(2-(alkynyl)phenyl)-1-oxohexane |

| Negishi | Organozinc (e.g., R-ZnX) | Pd(0) or Ni(0) complex | High reactivity, broad scope including alkyl groups, requires anhydrous conditions. wikipedia.orgyoutube.com | 6-Chloro-1-(2-alkyl/arylphenyl)-1-oxohexane |

Intramolecular Heck-type Cyclizations for Fused Ring Systems

The intramolecular Heck reaction is a powerful method for constructing cyclic and polycyclic systems. wikipedia.orgorganicreactions.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org In the context of this compound, the molecule contains both the reactive 2-iodophenyl group and a six-carbon chain. While the saturated hexyl chain is not a direct partner for a standard Heck reaction, it can be readily modified (e.g., through elimination to form an alkene) to create a suitable precursor.

For instance, a derivative of the substrate containing an unsaturated side chain, such as 1-(2-iodophenyl)hex-5-en-1-one, could undergo an intramolecular Heck reaction. The cyclization can proceed via different pathways, most commonly a 6-exo-trig or a 7-endo-trig cyclization, to form six- or seven-membered rings, respectively. The regioselectivity is often governed by steric and electronic factors, with exo cyclizations generally being favored for the formation of smaller rings. princeton.edu

This strategy allows for the synthesis of various fused ring systems, such as tetrahydrobenzazepinones or related carbocycles, which are prevalent in natural products and pharmacologically active compounds. chim.it The ability to create quaternary carbon centers enantioselectively by using chiral palladium catalysts further enhances the synthetic utility of this reaction. wikipedia.orgchim.it

Halogen Bonding Interactions in Catalysis and Molecular Recognition

A halogen bond (XB) is a noncovalent interaction where an electrophilic region on a halogen atom (the XB donor) is attracted to a nucleophilic site (the XB acceptor). nih.govmdpi.com The iodine atom in this compound is a potent XB donor due to the electron-withdrawing nature of the adjacent sp² carbon, which creates a positive region known as a σ-hole. youtube.com

This XB-donating capability can be exploited in catalysis and molecular recognition. In catalysis, the iodine can interact with a Lewis basic site on a substrate or another catalyst, pre-organizing the transition state assembly and potentially influencing the stereochemical outcome of a reaction. nih.govresearchgate.net For example, the iodine could form a halogen bond with an anionic reagent or a carbonyl oxygen, activating it or directing subsequent transformations. mdpi.comresearchgate.net

In the field of molecular recognition and crystal engineering, the directional nature of halogen bonds allows for the programmed self-assembly of molecules into well-defined supramolecular architectures. researchgate.netacs.org The 2-iodophenyl group can form strong, linear I···O or I···N interactions, including with the ketone functionality of another molecule. This interaction can be used to construct complex networks, discrete macrocycles, or functional materials where molecular organization dictates the bulk properties. acs.orgrsc.org

This compound as a Precursor to Complex Organic Architectures

The dual reactivity of this compound, stemming from the 2-iodophenyl group and the 6-chlorohexyl chain, makes it a highly valuable starting material for the synthesis of diverse and complex molecular structures.

Construction of Bioactive Molecules and Natural Product Analogs

Many biologically active molecules and natural products feature scaffolds that are directly accessible from this compound. nih.govmdpi.com The strategic transformations discussed previously can be employed to build these core structures.

Via Cross-Coupling: Suzuki and Negishi couplings can be used to synthesize biaryl ketones. The biaryl motif is a privileged structure found in numerous pharmaceuticals, including anti-inflammatory agents and antihypertensives. tcichemicals.com Sonogashira coupling provides access to 2-alkynylphenyl ketones, which are precursors to flavonoids and quinoline (B57606) alkaloids, classes of compounds known for their wide-ranging biological activities, including anticancer and antimicrobial properties. organic-chemistry.orgnih.gov

Via Cyclization: Intramolecular reactions, such as Heck-type cyclizations of unsaturated derivatives or nucleophilic substitution involving the terminal chloride, can lead to the formation of fused heterocyclic and carbocyclic systems. chim.it For example, intramolecular cyclization could yield benzazepine derivatives, a scaffold present in several centrally active drugs. The chloroalkyl chain can be converted to an amine, which could then undergo intramolecular cyclization with the ketone or a derivative thereof to form various nitrogen-containing heterocycles.

Table 2: Potential Bioactive Scaffolds Derivable from the Substrate

| Reaction Type | Intermediate/Product | Resulting Scaffold | Relevance/Example Class |

| Suzuki Coupling | Biaryl Ketone | Biphenyl | Anti-inflammatory drugs (e.g., Diflunisal skeleton) tcichemicals.com |

| Sonogashira Coupling | Aryl-alkynyl Ketone | Flavonoids, Quinolines | Anticancer, Antimicrobial agents organic-chemistry.orgnih.gov |

| Intramolecular Cyclization | Fused Bicyclic Ketone | Benzazepine | CNS-active drugs |

| Functionalization & Cyclization | - | Dibenzo-fused systems | Various pharmacophores |

Development of Novel Functional Materials

The same chemical transformations that yield bioactive molecules can also be applied to the synthesis of novel functional materials. The ability to construct extended conjugated systems and organized supramolecular assemblies is key to this application.

Conjugated Polymers and Oligomers: Repeated cross-coupling reactions, particularly Suzuki and Sonogashira couplings, can be used to synthesize conjugated oligomers and polymers. Materials based on aryl-alkynyl or biaryl repeating units often exhibit interesting electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. libretexts.org

Liquid Crystals: Biaryl compounds are a cornerstone of liquid crystal technology. tcichemicals.com By carefully selecting the coupling partners in a Suzuki reaction with the 2-iodophenyl group, it is possible to design and synthesize molecules with the specific shape anisotropy required for liquid crystalline behavior.

Supramolecular Materials: Leveraging the halogen bonding capabilities of the iodine atom, this compound and its derivatives can act as building blocks for self-assembled materials. acs.org The directionality and strength of the halogen bond can be used to control the packing of molecules in the solid state, leading to the formation of porous materials, gels, or crystals with tailored properties.

Advanced Analytical and Spectroscopic Methodologies in Research on 6 Chloro 1 2 Iodophenyl 1 Oxohexane

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., IR, UV-Vis)

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the identification of transient intermediates. For the synthesis of 6-Chloro-1-(2-iodophenyl)-1-oxohexane, which could be formed via a Friedel-Crafts acylation or other coupling reactions, in situ spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are highly beneficial. academie-sciences.frgoogle.com

Infrared (IR) Spectroscopy: In situ Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful tool for monitoring the progress of the synthesis of this compound. youtube.com By immersing a probe directly into the reaction mixture, the disappearance of reactants and the appearance of the product can be tracked in real-time. For instance, in a potential synthesis, the consumption of a carboxylic acid starting material would be observed by the decrease in the intensity of its characteristic carbonyl (C=O) vibration. youtube.com Concurrently, the formation of the ketone product, this compound, would be marked by the emergence of its unique carbonyl absorption band at a different frequency. youtube.com This allows for precise determination of reaction endpoints and can help in optimizing reaction conditions.

UV-Vis Spectroscopy: This technique is particularly useful for monitoring reactions involving aromatic compounds due to their strong UV absorbance. masterorganicchemistry.com The electronic transitions within the 2-iodophenyl chromophore of this compound would give rise to a characteristic UV-Vis spectrum. The n→π* transition of the ketone's carbonyl group typically results in a weak absorption band in the 270-300 nm region. masterorganicchemistry.com During the synthesis, changes in conjugation and the electronic environment of the aromatic ring can be monitored to follow the reaction's progress. masterorganicchemistry.comillinois.edu For instance, the formation of the aryl ketone from its precursors would lead to a shift in the absorption maxima, which can be quantitatively correlated to the concentration of the product. orgsyn.org

| Technique | Application in Monitoring Synthesis | Anticipated Spectral Features for this compound |

| In Situ IR | Tracks the disappearance of reactants and appearance of the product in real-time. | A distinct carbonyl (C=O) stretching frequency for the ketone product. |

| In Situ UV-Vis | Monitors changes in electronic transitions of the aromatic system. | Characteristic absorbance maxima due to the 2-iodophenyl ketone chromophore. |

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Mixtures and Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound and for characterizing the complex mixtures that may arise during its synthesis. nih.gov HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions.

In the analysis of this compound, electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be the method of choice. nih.gov The expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. The presence of chlorine and iodine atoms would generate a characteristic isotopic pattern that can be computationally predicted and matched with the experimental data, confirming the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. For aromatic ketones, common fragmentation pathways include cleavage of the bond alpha to the carbonyl group. whitman.edu In the case of this compound, this would likely lead to the formation of a 2-iodobenzoyl cation. Deiodination has also been observed in the mass spectrometric analysis of iodinated aromatic compounds, which could be a potential fragmentation pathway to consider. nih.gov

| Ion Type | Potential Application in HRMS Analysis |

| [M+H]⁺ | Determination of the accurate mass and elemental formula. |

| Isotopic Pattern | Confirmation of the presence of chlorine and iodine. |

| Fragment Ions | Structural elucidation through MS/MS experiments. |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For this compound, a suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed.

Regiochemical Assignment: The substitution pattern on the aromatic ring is unequivocally confirmed using 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). For instance, an HMBC experiment would show correlations between the carbonyl carbon and the protons on the aromatic ring, confirming the position of the oxohexane chain relative to the iodine atom. In a potential Friedel-Crafts synthesis, different regioisomers could be formed, and 2D NMR is essential for their unambiguous identification. nih.govresearchgate.net

Stereochemical Assignments: While this compound itself is achiral, related synthetic intermediates or derivatives might be chiral. In such cases, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry by identifying protons that are close in space. wordpress.com

| NMR Experiment | Purpose for this compound Analysis |

| ¹H NMR | Provides information on the number and connectivity of protons. |

| ¹³C NMR | Shows the number of unique carbon environments. |

| COSY | Establishes proton-proton coupling networks. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Shows long-range correlations between protons and carbons, key for regiochemistry. |

| NOESY/ROESY | Determines through-space proximity of nuclei for stereochemical analysis of related chiral molecules. wordpress.com |

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformational Studies

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule. For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of its structure.